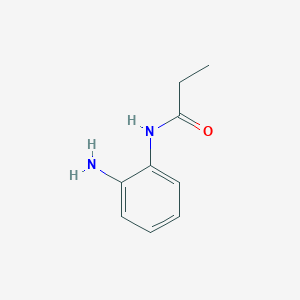

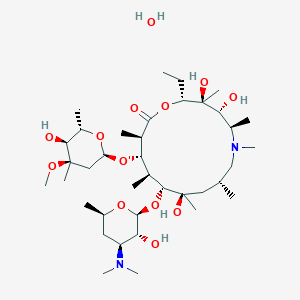

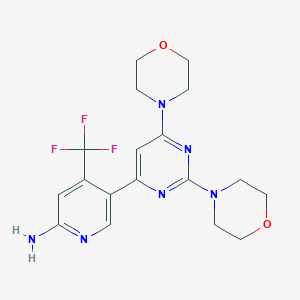

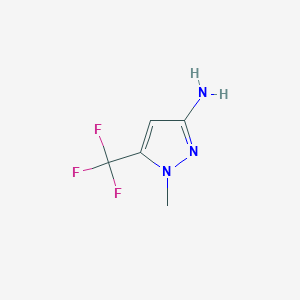

![molecular formula C28H38O5 B177778 5-[(1R)-1-[(1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde CAS No. 142628-53-3](/img/structure/B177778.png)

5-[(1R)-1-[(1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde

Descripción general

Descripción

Macrocarpal C belongs to the class of organic compounds known as 5,10-cycloaromadendrane sesquiterpenoids . These are aromadendrane sesquiterpenoids that arise from the C5-C10 cyclization of the aromadendrane skeleton . It is found in Eucalyptus globulus leaves and is its main antifungal .

Synthesis Analysis

The first stereoselective total synthesis of Macrocarpal C was achieved via a coupling reaction of a silyl dienol ether with a novel hexasubstituted benzene chromium tricarbonyl complex as an optically active benzyl cation equivalent .

Molecular Structure Analysis

The structures of Macrocarpal C were identified by ESI-MS, 1H NMR, 13C NMR, and 2D NMR .

Chemical Reactions Analysis

The stereoselective total synthesis of Macrocarpal C involved a coupling reaction of a silyl dienol ether with a novel hexasubstituted benzene chromium tricarbonyl complex .

Aplicaciones Científicas De Investigación

Semisynthesis and Structural Analysis

- Semisynthesis of Macrocarpal C: Macrocarpal C, structurally related to macrocarpal A, is of biological interest. An efficient method for its semisynthesis through selective exo-dehydration of macrocarpal A has been reported, along with the semisynthesis of three new structures derived from macrocarpals A or B (Alliot et al., 2013).

- Total Synthesis and Structure Elucidation: The first stereoselective total synthesis of macrocarpal C was achieved, clarifying the identity of macrocarpal C and G (Tanaka et al., 1997). Another study detailed the total synthesis of (−)-macrocarpal C, including a stereoselective coupling reaction and tris-O-demethylation (Tanaka et al., 1998).

Antimicrobial and Antifungal Effects

- Antifungal Activity: Macrocarpal C, isolated from Eucalyptus globulus, showed significant antifungal activity against Trichophyton mentagrophytes, a cause of tinea pedis. The antifungal action was linked to increased membrane permeability, intracellular reactive oxygen species, and DNA fragmentation (Wong et al., 2015).

- Activity Against Periodontopathic Bacteria: Macrocarpals, including C, demonstrated antibacterial activity against periodontopathic bacteria like Porphyromonas gingivalis. They inhibited trypsin-like proteinase activity and binding to saliva-coated hydroxyapatite beads (Nagata et al., 2006).

Biological Activities and Potential Therapeutic Applications

- Inhibition of Dipeptidyl Peptidase 4: Macrocarpal C inhibits dipeptidyl peptidase 4 (DPP-4), a target in type-2 diabetes mellitus treatment. It showed a pronounced increase in inhibitory activity at certain concentrations, potentially due to aggregation (Kato et al., 2017).

- Inhibition of Colorectal Cancer Growth: Macrocarpal I, related to macrocarpal C, was found to effectively inhibit the progression of colorectal cancer (CRC), impacting cell proliferation, colony formation, and tumorigenesis in mice (Qi et al., 2020).

Antiviral and Anti-inflammatory Applications

- Potential Antiviral Properties: Macrocarpals, including macrocarpal C, from Eucalyptus globulus demonstrated potential antiviral properties, with an investigation into their uptake and transport in a Caco-2 cell model (Yang et al., 2007).

- Anti-inflammatory Properties: While specific studies on macrocarpal C's anti-inflammatory properties were not found, related macrocarpals exhibit such effects, suggesting potential applications in this area.

Additional Properties

- Attachment-Inhibiting Activity: Macrocarpals, including C, showed potent attachment-inhibiting activity against the blue mussel Mytilus edulis, indicating potential as antifoulants (Singh et al., 1999).

Mecanismo De Acción

Target of Action

Macrocarpal C, a compound isolated from the fresh leaves of Eucalyptus globulus Labill , primarily targets the dermatophyte Trichophyton mentagrophytes . This fungus is known to cause tinea pedis, a common skin infection .

Mode of Action

Macrocarpal C interacts with its target by increasing the permeability of the fungal membrane . This interaction leads to an increase in the production of intracellular reactive oxygen species (ROS) . Additionally, Macrocarpal C induces apoptosis, a form of programmed cell death, as a consequence of DNA fragmentation .

Biochemical Pathways

The primary biochemical pathway affected by Macrocarpal C involves the disruption of the fungal membrane, leading to increased permeability . This disruption allows for the influx of ROS, which can damage various cellular components, including DNA . The resulting DNA fragmentation triggers the process of apoptosis .

Result of Action

The result of Macrocarpal C’s action is the suppression of the growth of T. mentagrophytes . This suppression is associated with an increase in the permeability of the fungal membrane, an increase in the production of intracellular ROS, and the induction of apoptosis as a consequence of DNA fragmentation .

Action Environment

The environment in which Macrocarpal C acts can influence its efficacy and stability. It is known that Macrocarpal C is extracted from the fresh leaves of Eucalyptus globulus Labill , suggesting that its natural environment may play a role in its stability and efficacy.

Análisis Bioquímico

Biochemical Properties

Macrocarpal C plays a significant role in biochemical reactions, particularly in its interaction with the dermatophyte Trichophyton mentagrophytes . The antifungal action of Macrocarpal C is associated with increases in membrane permeability, intracellular reactive oxygen species (ROS), and DNA fragmentation . These interactions suggest that Macrocarpal C may interact with enzymes and proteins involved in maintaining membrane integrity, ROS production, and DNA repair .

Cellular Effects

Macrocarpal C has profound effects on various types of cells, particularly fungal cells. It increases the permeability of the fungal membrane, leading to the suppression of the growth of T. mentagrophytes . It also increases the production of intracellular ROS, which can lead to oxidative stress and damage within the cell . Furthermore, Macrocarpal C induces DNA fragmentation, a hallmark of apoptosis, suggesting that it can influence cell death pathways .

Molecular Mechanism

The molecular mechanism of Macrocarpal C involves its interaction with the fungal cell membrane, leading to increased permeability . This disruption of the membrane integrity could be due to Macrocarpal C binding to specific biomolecules within the membrane. Additionally, the increase in ROS production suggests that Macrocarpal C may interact with cellular components involved in redox homeostasis, potentially inhibiting antioxidant enzymes or promoting ROS-producing reactions . The induction of DNA fragmentation indicates that Macrocarpal C may also interact with components of the DNA repair machinery, leading to apoptosis .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Macrocarpal C in laboratory settings are limited, it’s known that the suppression in the growth of T. mentagrophytes following its treatment with Macrocarpal C is associated with an increase in the permeability of the fungal membrane . This suggests that the effects of Macrocarpal C may be time-dependent, with increased exposure leading to greater membrane disruption and cellular effects.

Metabolic Pathways

Macrocarpal C is a sesquiterpenoid, suggesting that it is involved in the terpenoid backbone biosynthesis pathway

Propiedades

IUPAC Name |

2,4,6-trihydroxy-5-[3-methyl-1-(1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)butyl]benzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O5/c1-14(2)11-20(21-25(32)17(12-29)24(31)18(13-30)26(21)33)28(6)10-9-16-15(3)7-8-19-23(22(16)28)27(19,4)5/h12-14,16,19-20,22-23,31-33H,3,7-11H2,1-2,4-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWHEHWXBLPFER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC3C2C4C(C4(C)C)CCC3=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142628-53-3 | |

| Record name | Macrocarpal C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological activity of Macrocarpal C?

A1: Macrocarpal C has been identified as a dipeptidyl peptidase 4 (DPP-4) inhibitor. DPP-4 inhibitors are used in the treatment of type 2 diabetes. [] Macrocarpal C also exhibits antifungal activity, specifically against dermatophytes. [, , ]

Q2: How does Macrocarpal C inhibit DPP-4?

A2: While the specific mechanism of action is not fully elucidated in the provided research, [] suggests that Macrocarpal C might exert its inhibitory effect in an aggregated form.

Q3: Has the structure of Macrocarpal C been confirmed through synthesis?

A3: Yes, the first stereoselective total synthesis of Macrocarpal C was achieved, confirming its structure and clarifying its identity in relation to Macrocarpal G. [, , ] This synthesis utilized a novel coupling reaction involving a silyl dienol ether and an optically active hexasubstituted benzene chromium tricarbonyl complex. [, ]

Q4: Are there any known natural sources of Macrocarpal C?

A4: Macrocarpal C has been isolated from several Eucalyptus species, including Eucalyptus globulus. [, , , ]

Q5: What is the relationship between Macrocarpals A, B, and C?

A5: Macrocarpals A, B, and C are structurally related compounds found in Eucalyptus species. [] Macrocarpal C can be semisynthesized from either Macrocarpal A or B through selective dehydration. []

Q6: Are there any commercial applications of Macrocarpal C?

A6: Macrocarpal C, along with Macrocarpals A and B, has been explored as an active ingredient in chewing gum formulations. [] This application aims to leverage the potential health benefits of these compounds.

Q7: Does Macrocarpal C have antifungal properties?

A7: Yes, Macrocarpal C has demonstrated antifungal activity against dermatophytes like Trichophyton mentagrophytes, Trichophyton rubrum, and Paecilomyces variotii. [] Studies suggest that its antifungal mode of action involves interactions with the fungal cell membrane. []

Q8: Is there research on the structure-activity relationship of Macrocarpal C?

A8: While the provided abstracts do not delve into specific SAR studies, the semisynthesis of Macrocarpal C and its analogs [] suggests that modifications to the macrocarpal structure are possible. Further research is needed to understand the impact of such modifications on activity and selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.